molecular formula C18H21N5 B11175211 2,2,4,7-Tetramethyl-6-([1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1,2,3,4-tetrahydroquinoline

2,2,4,7-Tetramethyl-6-([1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1,2,3,4-tetrahydroquinoline

Cat. No.: B11175211
M. Wt: 307.4 g/mol
InChI Key: LFBQWQCGYOJGRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,4,7-Tetramethyl-6-([1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1,2,3,4-tetrahydroquinoline is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a triazolopyrimidine moiety fused to a tetrahydroquinoline ring system. The unique structure of this compound makes it an interesting subject for research in various fields, including medicinal chemistry, organic synthesis, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4,7-Tetramethyl-6-([1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1,2,3,4-tetrahydroquinoline typically involves the cyclization of 3-(dimethylamino)-1-(2,2,4,6-tetramethyl-1,2,3,4-tetrahydroquinolin-7-yl)prop-2-en-1-one with carboximidamides, guanidines, and 1,2,4-triazol-5-amines . This reaction proceeds under mild conditions and results in the formation of the desired compound with high yield.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions and using efficient catalysts. The use of heterogeneous catalysts, such as Schiff base zinc complexes supported on magnetite nanoparticles, has been reported to enhance the yield and selectivity of the reaction . These catalysts can be easily recovered and reused, making the process more sustainable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

2,2,4,7-Tetramethyl-6-([1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazolopyrimidine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various substituted quinoline and triazolopyrimidine derivatives, which can have different functional groups attached depending on the reagents used.

Scientific Research Applications

2,2,4,7-Tetramethyl-6-([1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,4,7-Tetramethyl-6-([1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the binding of vinca alkaloids to tubulin, thereby promoting tubulin polymerization . This unique mechanism makes it a promising candidate for the development of new anticancer therapies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2,2,4,7-Tetramethyl-6-([1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1,2,3,4-tetrahydroquinoline apart from similar compounds is its unique combination of a triazolopyrimidine moiety with a tetrahydroquinoline ring system. This structural feature imparts distinct chemical and biological properties, making it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C18H21N5

Molecular Weight

307.4 g/mol

IUPAC Name

2,2,4,7-tetramethyl-6-([1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3,4-dihydro-1H-quinoline

InChI

InChI=1S/C18H21N5/c1-11-7-15-13(12(2)9-18(3,4)22-15)8-14(11)16-5-6-19-17-20-10-21-23(16)17/h5-8,10,12,22H,9H2,1-4H3

InChI Key

LFBQWQCGYOJGRW-UHFFFAOYSA-N

Canonical SMILES

CC1CC(NC2=C1C=C(C(=C2)C)C3=CC=NC4=NC=NN34)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.